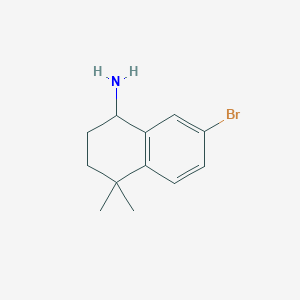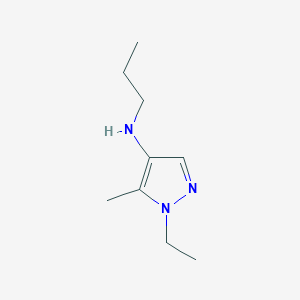![molecular formula C10H20N2O3 B11730505 tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate](/img/structure/B11730505.png)
tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an amino group, an oxolane ring, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method involves the use of tert-butyl carbamate and a protected oxolane derivative, followed by deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes that allow for efficient and scalable synthesis. These methods utilize flow microreactors to introduce the tert-butoxycarbonyl group into various organic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used to study the interactions of carbamate derivatives with various biological targets. It is also employed in the development of new pharmaceuticals and agrochemicals .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates that target specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The oxolane ring and amino group contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate: Similar in structure but with a piperidine ring instead of an oxolane ring.
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: Contains a fluorine atom, which alters its chemical properties.
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate: Features a hydroxyl group, affecting its reactivity and solubility.
Uniqueness
tert-Butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate is unique due to its oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity and specificity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl N-[[(3R,4R)-4-aminooxolan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-7-5-14-6-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Clé InChI |
NZNLHODGPXVIBC-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H]1COC[C@@H]1N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1COCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730428.png)


![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730441.png)

![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)
![Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate](/img/structure/B11730467.png)

![1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730483.png)
![butyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11730492.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730499.png)
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730515.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11730517.png)
![5-[Benzyl(methyl)amino]-2-pentanone](/img/structure/B11730519.png)
